(2S)-2-[(chloroacetyl)amino]butanedioic acid chemical structure properties
(2S)-2-[(chloroacetyl)amino]butanedioic acid chemical structure properties
This in-depth technical guide details the physicochemical properties, synthetic methodology, and research applications of (2S)-2-[(chloroacetyl)amino]butanedioic acid (also known as N-chloroacetyl-L-aspartic acid).
A Cysteine-Reactive Scaffold and Synthetic Intermediate
Executive Summary
(2S)-2-[(Chloroacetyl)amino]butanedioic acid (CAS: 67036-33-3) is a functionalized amino acid derivative combining the intrinsic binding affinity of L-aspartic acid with a reactive
Structural Identity & Physicochemical Landscape
This compound retains the L-configuration of the aspartic acid backbone, ensuring stereospecific recognition by biological targets. The chloroacetyl moiety introduces electrophilic character, enabling
| Property | Data |
| IUPAC Name | (2S)-2-[(2-chloroacetyl)amino]butanedioic acid |
| Common Name | N-Chloroacetyl-L-aspartic acid |
| CAS Number | 67036-33-3 |
| Molecular Formula | |
| Molecular Weight | 209.58 g/mol |
| Stereochemistry | (S)-enantiomer (L-Asp backbone) |
| Appearance | Viscous oil (fresh); crystallizes to white solid upon standing (5–10 days) |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents |
| pKa (Predicted) |
3D Conformational Analysis
The molecule possesses three distinct functional zones:
-
Recognition Domain: The succinic acid side chain (two carboxylates) mimics the natural substrate for aspartyl proteases and aspartoacylase (ASPA).
-
Linker: The amide bond provides rigidity and H-bond donor/acceptor sites.
-
Electrophilic Warhead: The chloromethyl group (
) is positioned to react with nucleophiles (specifically thiols) within a defined radius of the binding pocket.
Synthetic Methodology
Protocol: Schotten-Baumann Acylation of L-Aspartic Acid
This protocol allows for the scalable synthesis of the target compound using aqueous basic conditions to neutralize the HCl byproduct.
Reagents
-
Chloroacetyl Chloride (Liquid, lachrymator)[4]
-
Sodium Hydroxide (4M aqueous solution)
-
Diethyl Ether (for washing)
-
Ethyl Acetate (for extraction)[5]
Step-by-Step Workflow
-
Solubilization: Dissolve L-aspartic acid (1.0 eq) in 4M NaOH (2.0 eq) at 0°C. The pH must remain >10 to keep the amino group nucleophilic, but <12 to prevent hydrolysis of the chloroacetyl chloride.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes while vigorously stirring. Simultaneously, add additional NaOH dropwise to maintain pH between 10–11.
-
Critical Control: Temperature must remain <5°C to suppress hydrolysis of the acyl chloride.
-
-
Acidification: Once addition is complete, stir for 1 hour at 0°C. Acidify the solution carefully with concentrated HCl to pH 2.0.
-
Extraction: Extract the aqueous phase 3x with Ethyl Acetate. The product will partition into the organic phase.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.-
Note: The product initially forms a viscous oil. Trituration with petroleum ether or standing for 5–10 days induces crystallization.
-
Synthetic Pathway Diagram
[6]
Reactivity & Pharmacophore Dynamics
The defining feature of this molecule is the
Mechanism: Cysteine Alkylation
In biological systems, this compound acts as a Covalent Modifier . If the aspartic acid backbone guides the molecule into an enzyme's active site (e.g., Aspartoacylase), a nearby cysteine residue can attack the chloromethyl carbon.
Reaction:
This irreversible alkylation effectively "locks" the enzyme, making this compound a valuable probe for mapping active site geometries.
Reactivity Workflow Diagram
[6]
Applications & Biological Implications[3][7]
Precursor for Peptidomimetics
The compound serves as a "masked" glycine unit. Reaction with amines (ammonolysis) converts the chloroacetyl group into a glycyl group.
-
Application: Synthesis of Glycyl-L-Aspartic acid (Gly-Asp).[3]
-
Reaction:
-
Significance: This route avoids the use of unstable glycyl chloride and expensive coupling reagents (EDC/DCC).
Chemical Probe for Canavan Disease Research
Canavan disease is characterized by the accumulation of N-acetylaspartate (NAA) due to Aspartoacylase (ASPA) deficiency.[6]
-
Hypothesis: N-chloroacetyl-L-aspartic acid is a structural analog of NAA.
-
Utility: It can be used to crystallize ASPA or related enzymes (like NAT8L) by covalently trapping the enzyme in a substrate-bound state, aiding in X-ray diffraction studies.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
-
1H NMR (DMSO-d6):
- ~12.5 ppm (s, 2H, -COOH)
- ~8.5 ppm (d, 1H, -NH amide)
-
~4.6 ppm (m, 1H,
-CH of Asp) -
~4.1 ppm (s, 2H,
) (Diagnostic Peak) -
~2.7 ppm (m, 2H,
-CH2 of Asp)
-
Mass Spectrometry (ESI-):
-
[M-H]- peak at m/z 208.
-
Isotope pattern: 3:1 ratio of M and M+2 peaks due to Chlorine-35/37.
-
References
- Synthesis of Peptides via Chloroacetyl Intermediates.
-
Aspartoacylase Structure and Function. Source: PubMed (J Phys Chem B). Context: Background on the binding pocket of Aspartoacylase, relevant for inhibitor design. URL:[Link]
-
Chemical Properties of Chloroacetyl Chloride. Source: Wikipedia / PubChem. Context: Reactivity data for the acylation reagent.[5][7] URL:[Link]
-
Commercial Availability & CAS Verification. Source: Oakwood Chemical. Context: Verification of CAS 67036-33-3 and physical state. URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. RU2141943C1 - N-acetyl-l-aspartic acid disodium salt showing antidepressant and nootropic activity - Google Patents [patents.google.com]
- 3. EP0493812A1 - Process for preparing diketopiperazine derivatives - Google Patents [patents.google.com]
- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsphs.org [bsphs.org]
